Cas no 2680625-74-3 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid)

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid is a fluorophore-protected amino acid derivative, primarily used in peptide synthesis and biochemical research. Its key advantages include the presence of an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which ensures selective deprotection under mild basic conditions, facilitating controlled peptide chain elongation. The 6-hydroxy-5-nitropyridin-3-yl moiety introduces a nitro-aromatic functionality, offering potential for further derivatization or spectroscopic applications. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with standard Fmoc-based protocols. Its structural features make it suitable for studying post-translational modifications or designing bioactive peptides with enhanced stability and specificity.
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid structure
2680625-74-3 structure
Product Name:2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid
CAS No:2680625-74-3
MF:C23H19N3O7
MW:449.412865877151
CID:5971535
PubChem ID:165927217
Update Time:2025-06-10

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2680625-74-3
    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid
    • EN300-28304413
    • Inchi: 1S/C23H19N3O7/c27-21-20(26(31)32)10-13(11-24-21)9-19(22(28)29)25-23(30)33-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10-11,18-19H,9,12H2,(H,24,27)(H,25,30)(H,28,29)
    • InChI Key: FGMJZYVLSBKUKT-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)CC1=CNC(C(=C1)[N+](=O)[O-])=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 449.12229995g/mol
  • Monoisotopic Mass: 449.12229995g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 856
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 151Ų

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28304413-1.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid
2680625-74-3
1g
$0.0 2023-05-24

Additional information on 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid

Introduction to 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid (CAS No. 2680625-74-3)

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid, identified by its CAS number 2680625-74-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorenylmethoxy carbonyl (Fmoc) group and a nitropyridine moiety. The presence of these functional groups not only contributes to its unique chemical properties but also opens up a wide array of potential applications in medicinal chemistry.

The Fmoc group is particularly noteworthy as it is commonly employed in peptide synthesis as an amino protecting group. Its stability under standard conditions makes it an ideal choice for protecting the amino functionality during synthetic processes. In contrast, the nitropyridine moiety introduces a hydroxyl and a nitro substituent, which can significantly influence the electronic properties and reactivity of the molecule. This combination of features makes 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid a promising candidate for further exploration in drug discovery.

Recent advancements in chemical biology have highlighted the importance of structurally diverse compounds in modulating biological pathways. The fluorenylmethoxy carbonyl group, in particular, has been extensively studied for its role in enhancing the solubility and stability of bioactive molecules. This has led to its incorporation into various lead compounds that are being evaluated for their potential therapeutic effects. Similarly, the nitropyridine scaffold has shown promise in several pharmacological contexts, including anti-inflammatory and anticancer applications.

The 6-hydroxy-5-nitropyridin-3-yl substituent is another critical feature of this compound that warrants detailed examination. Hydroxyl groups are known to participate in hydrogen bonding interactions, which can be crucial for binding affinity and specificity. On the other hand, the nitro group can serve as a pharmacophore, influencing both the electronic distribution and metabolic stability of the molecule. The synergistic effect of these functional groups may contribute to the compound's unique pharmacological profile.

In the realm of drug discovery, the development of novel molecular entities is often driven by the need to overcome existing limitations associated with current therapeutics. The structural complexity of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid presents an opportunity to explore new chemical space and potentially identify compounds with enhanced efficacy or reduced side effects. The integration of advanced synthetic methodologies has enabled researchers to access such complex structures more efficiently, thereby accelerating the discovery process.

One particularly intriguing aspect of this compound is its potential role as a precursor in the synthesis of more complex derivatives. The presence of multiple reactive sites allows for selective modifications, enabling chemists to tailor the molecule's properties for specific applications. For instance, further functionalization of the fluorenylmethoxy carbonyl group could lead to improved bioavailability or targeted delivery systems. Similarly, modifications at the nitropyridine moiety might enhance binding interactions with biological targets.

The pharmaceutical industry has increasingly recognized the value of computational chemistry in guiding experimental design. Molecular modeling techniques have been instrumental in predicting how 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid might interact with biological receptors or enzymes. These predictions can help prioritize synthetic routes and optimize lead compounds before they enter more costly and time-consuming phases of development.

Recent studies have also highlighted the importance of understanding environmental factors that influence drug efficacy and safety. The stability and degradation pathways of this compound under various conditions are critical considerations that must be addressed during its development. Advances in green chemistry have provided new tools for designing molecules that are both effective and environmentally benign.

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid involves multiple steps that require precise control over reaction conditions. Modern synthetic techniques, such as flow chemistry and microwave-assisted reactions, have improved efficiency and yield while minimizing waste generation. These innovations align with broader efforts to make pharmaceutical manufacturing more sustainable and scalable.

In conclusion, 2-({[(9H-fluoren-9-yli)methoxy]carbonyl}amino)-3-(6-hydroxy -5-nitropyridin - 3 - yl)propanoic acid (CAS No .2680625 -74 - 3) represents a significant advancement in medicinal chemistry due to its complex structure and versatile functional groups . Its potential applications span multiple therapeutic areas , making it a valuable asset in ongoing drug discovery efforts . As research continues , further insights into its properties and applications are expected to emerge , contributing to the development of next-generation therapeutics .

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